molecular formula C18H19NO3 B034732 ethyl N-benzoylphenylalaninate CAS No. 19817-70-0

ethyl N-benzoylphenylalaninate

Cat. No. B034732
CAS RN: 19817-70-0
M. Wt: 297.3 g/mol
InChI Key: WTVXOKSBXDTJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl N-benzoylphenylalaninate involves coupling reactions between amino acid ethyl esters and benzoic acid derivatives. For example, N-ortho-ferrocenyl benzoyl amino acid ethyl esters were prepared by coupling ortho-ferrocenyl benzoic acid to amino acid ethyl esters using a dicyclohexylcarbodiimide and 1-hydroxybenzotriazole protocol, a method potentially adaptable for ethyl N-benzoylphenylalaninate synthesis (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl N-benzoylphenylalaninate, such as N-{ortho-(ferrocenyl)benzoyl}-L-phenylalanine ethyl ester, has been determined through X-ray crystallography, showcasing the detailed geometric arrangement that influences the compound's reactivity and interactions (Savage et al., 2006).

Scientific Research Applications

  • Environmental Toxicology and Pharmacology of Ethyl Compounds : Research on ethylmercury-containing compounds crossing the blood-brain barrier highlights the significance of studying the environmental and toxicological impacts of ethyl compounds. This study could provide a framework for understanding the transport mechanisms and toxicological effects of ethyl N-benzoylphenylalaninate in biological systems (Kern, Geier, Homme, & Geier, 2019).

  • Biotechnology Advances in Ethylene Perception Inhibition : The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), could offer insights into the chemical modification and preservation processes relevant to ethyl N-benzoylphenylalaninate. Understanding how such compounds interact with biological materials could inform its applications in material science and preservation technologies (Watkins, 2006).

  • Biomaterials from Hyaluronan Esterification : The development of semisynthetic resorbable materials from hyaluronan esterification presents a methodological parallel to the potential synthesis and application of ethyl N-benzoylphenylalaninate in biocompatible materials. Such research underscores the importance of chemical modification in creating new materials with specific biological properties (Campoccia et al., 1998).

  • Drug and Alcohol Dependence Markers : Studies on ethyl glucuronide as a marker for alcohol use and abuse provide an example of how specific ethyl derivatives are used in clinical toxicology to monitor substance exposure and metabolism. This application suggests a potential role for ethyl N-benzoylphenylalaninate in similar biomarker or diagnostic tool development (Crunelle et al., 2014).

Safety And Hazards

The safety data sheet for ethyl N-benzoylphenylalaninate indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315) .

Future Directions

While specific future directions for ethyl N-benzoylphenylalaninate are not mentioned in the search results, the field of synthetic chemistry continues to evolve with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These principles could guide future research involving ethyl N-benzoylphenylalaninate.

properties

IUPAC Name

ethyl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVXOKSBXDTJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.